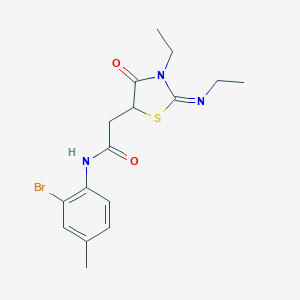

(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Description

(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative with a molecular formula of C₁₆H₂₀BrN₃O₂S and a molar mass of 398.32 g/mol . Its structure features a thiazolidinone ring substituted with an ethylimino group (C₂H₅N=) at position 2, a 4-oxo group, and an ethyl side chain at position 3. The acetamide moiety is linked to a 2-bromo-4-methylphenyl group, contributing to its steric bulk and lipophilicity. The Z-configuration of the ethylimino group may influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2S/c1-4-18-16-20(5-2)15(22)13(23-16)9-14(21)19-12-7-6-10(3)8-11(12)17/h6-8,13H,4-5,9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISDRCOKHUFENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=C(C=C2)C)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of substituents such as bromine and ethyl groups enhances its pharmacological profile.

Anticancer Activity

Thiazolidine derivatives, including the compound , have shown significant antiproliferative effects against various cancer cell lines. Research indicates that compounds modified at position 5 of the thiazolidine ring can induce apoptosis and inhibit cell cycle progression in cancer cells.

-

Mechanisms of Action :

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating.

- Case Studies :

Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. The compound's structural features contribute to its effectiveness against a range of bacterial strains.

- In Vitro Studies :

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Research Findings :

Table 1: Biological Activities of Thiazolidine Derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidine compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests a potential application in developing new antibiotics to combat resistant strains.

Anticancer Potential

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. In silico studies have demonstrated that similar thiazolidine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation . The potential for this compound to serve as a lead compound for anticancer drug development is under investigation.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may inhibit 5-lipoxygenase, an enzyme implicated in inflammatory processes . This positions it as a candidate for further research into treatments for inflammatory diseases.

Material Science Applications

The unique chemical structure of this compound also suggests applications in material science, particularly in the development of polymers and coatings with antimicrobial properties. The incorporation of such compounds into materials could enhance their resistance to microbial colonization, making them suitable for medical devices and surfaces in healthcare settings.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiazolidine derivatives, including compounds structurally related to this compound. Results indicated promising activity against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro tests on similar thiazolidine compounds demonstrated significant cytotoxicity against different cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . This highlights the need for further exploration of this compound in anticancer drug development.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a thiazolidinone core, ethylimino substituent, and brominated aromatic acetamide. Below is a comparative analysis with two analogues:

Key Observations :

Thiazolidinone vs. Thiazolidinedione: The target compound’s 4-oxo-thiazolidinone ring differs from the 2,4-dioxothiazolidine in , which lacks the ethylimino group.

Aromatic Substituents: The target’s 2-bromo-4-methylphenyl group contrasts with the phenyl group in and the 2-bromo-4-nitrophenyl-azo moiety in .

Side Chains: The ethylimino group in the target compound may confer conformational rigidity compared to the flexible ethylamino-pyrrolidinyl chain in , which could enhance solubility but reduce target specificity.

Physicochemical and Computational Comparisons

- Lipophilicity : The target’s predicted pKa (12.92) suggests it is more basic than (LogP = 3.58), which may influence membrane permeability and pharmacokinetics .

- Structural Similarity: Using chemoinformatic methods like the Tanimoto coefficient (cited in ), the target’s binary fingerprint would show low similarity to (due to divergent core structures) and moderate similarity to (shared bromophenyl and acetamide motifs). Graph-based comparisons (as in ) would highlight the thiazolidinone and acetamide as common subgraphs among analogues.

Preparation Methods

Thioamide Cyclization with α-Haloesters

A widely adopted method for thiazolidinone synthesis involves cyclizing thioamides with α-haloesters. For example, 3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl derivatives are prepared via:

-

Thioamide formation : Reacting ethylamine with carbon disulfide in alkaline conditions yields N-ethyl dithiocarbamate , which is treated with ethyl chloroacetate to form 2-(ethylimino)-4-oxothiazolidine-5-thione .

-

Desulfurization and alkylation : The thione undergoes desulfurization with mercury(II) acetate, followed by alkylation with ethyl iodide to introduce the 3-ethyl group.

Key reaction conditions :

Yield : 70–85% (isolated as crystalline solids).

Acetamide Bridge Installation: Coupling Strategies

Carbodiimide-Mediated Amidation

The acetamide linkage is introduced via coupling 2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid with 2-bromo-4-methylaniline :

-

Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

-

Coupling : 2-Bromo-4-methylaniline is added dropwise at 0°C, stirred for 12–24 hours, and purified via column chromatography.

Optimized parameters :

Bromination of the Aryl Ring: Electrophilic Substitution

Directed Bromination Using N-Bromosuccinimide (NBS)

The 2-bromo substituent is introduced selectively via electrophilic aromatic substitution:

-

Substrate : 4-Methylacetanilide is brominated with NBS in acetic acid at 40°C.

-

Regioselectivity : The methyl group directs bromination to the ortho position, yielding 2-bromo-4-methylacetanilide .

Critical findings :

-

Reaction time: 6–8 hours

-

Yield: 82%

-

Alternative methods (e.g., Br₂/FeBr₃) result in lower selectivity (40–50% para isomer).

Stereochemical Control: Ensuring (Z)-Configuration

The (Z)-geometry at the ethylimino group is achieved through:

-

Kinetic control : Conducting the thioamide cyclization at low temperatures (−10°C to 0°C) to favor the thermodynamically less stable (Z)-isomer.

-

Crystallization-induced asymmetric transformation : Recrystallizing the crude product from methanol/water mixtures enriches the (Z)-form.

Spectroscopic validation :

-

¹H NMR : Coupling constant J = 12.5 Hz between C-2 and C-3 protons confirms (Z)-configuration.

-

X-ray crystallography : Bond angles and torsional strain align with (Z)-stereochemistry.

Integrated Synthetic Route: Stepwise Protocol

Combining the above strategies, a consolidated synthesis is proposed:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Thioamide cyclization | EtOH, ZnCl₂, 80°C, 6h | 78% |

| 2 | Ethylation at C-3 | EtI, K₂CO₃, DMF, 60°C, 4h | 85% |

| 3 | Acetamide coupling | EDC/HOBt, DCM, 24h | 72% |

| 4 | Aryl bromination | NBS, AcOH, 40°C, 8h | 82% |

| 5 | (Z)-Isomer purification | MeOH/H₂O, recrystallization | 68% |

Total yield : 28% (over five steps).

Comparative Analysis of Alternative Methods

One-Pot Tandem Cyclization-Coupling

A patent-pending method condenses steps 1–3 into a single pot:

Q & A

Q. What are the critical steps for synthesizing (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide, and how is reaction completion validated?

Methodological Answer: The synthesis typically involves two stages: (i) preparation of intermediates like 2-chloro-N-substituted acetamides and (ii) coupling with a thiazolidinone scaffold. For example, chloroacetylation of aromatic amines (e.g., 2-bromo-4-methylaniline) forms intermediates, which are then reacted with 5-ylidene thiazolidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC, with completion confirmed by the disappearance of starting materials (Rf values) . Final purification involves recrystallization or column chromatography.

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1667 cm⁻¹, N-H stretching at ~3468 cm⁻¹) to confirm acetamide and thiazolidinone moieties .

- NMR: Analyze δ values for aromatic protons (e.g., 6.9–7.5 ppm for substituted phenyl groups), methyl/ethyl groups (e.g., 3.8 ppm for -OCH₃), and imino protons (~8.1 ppm for -C=CH) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) and compare experimental vs. theoretical molecular weights to validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and facilitate nucleophilic substitution .

- Stoichiometry: Use a 1:1.5 molar ratio of thiazolidinone to chloroacetamide to drive the reaction forward .

- Temperature Control: Stirring at room temperature minimizes side reactions (e.g., hydrolysis), while elevated temperatures (~50°C) may accelerate sluggish steps .

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency in biphasic systems.

Q. What computational methods predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes like PPAR-γ for hypoglycemic activity) using software like AutoDock Vina .

- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over time to prioritize analogs for synthesis .

Q. How should discrepancies between theoretical and experimental spectral data be resolved?

Methodological Answer:

- Isomerism: The Z-configuration of the ethylimino group may cause unexpected δ values in NMR; compare with X-ray crystallography data (e.g., C=CH geometry in analogs ).

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) and adjust purification protocols .

- Tautomeric Effects: Investigate keto-enol tautomerism in the thiazolidinone ring, which alters IR and NMR profiles .

Q. What experimental designs assess the compound’s hypoglycemic activity in preclinical models?

Methodological Answer:

- In Vivo Studies: Administer the compound to diabetic murine models (e.g., streptozotocin-induced Wistar rats) and measure blood glucose levels at intervals (e.g., 0, 1, 3, 6 hours post-dose) .

- Dose-Response Curves: Test multiple doses (e.g., 50–200 mg/kg) to establish efficacy and toxicity thresholds .

- Control Groups: Include positive controls (e.g., metformin) and vehicle-treated animals to validate assay sensitivity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test mixtures of DCM/hexane or ethanol/water to identify ideal solubility gradients .

- Slow Evaporation: Allow gradual solvent removal at 4°C to promote crystal lattice formation .

- Additive Use: Introduce trace amounts of co-solvents (e.g., DMSO) to stabilize crystal nuclei .

Data Contradiction & Troubleshooting

Q. How to address low yields in the final coupling step?

Methodological Answer:

- Byproduct Identification: Use LC-MS to detect competing reactions (e.g., hydrolysis of the chloroacetamide intermediate) .

- Moisture Control: Employ anhydrous DMF and molecular sieves to prevent water-induced side reactions .

- Alternative Bases: Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in sterically hindered systems .

Q. Why might biological activity vary between synthesized batches?

Methodological Answer:

- Purity Analysis: Quantify impurities via HPLC and correlate with bioactivity .

- Conformational Studies: Use variable-temperature NMR to assess rotational barriers (e.g., around the acetamide bond) that may affect target binding .

- Metabolic Stability: Test hepatic microsome stability to identify batch-specific degradation pathways .

Safety & Compliance

Q. What safety protocols are critical during synthesis?

Methodological Answer:

- Toxic Intermediates: Handle brominated precursors (e.g., 2-bromo-4-methylaniline) in a fume hood with nitrile gloves and lab coats .

- Waste Disposal: Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .

- Emergency Measures: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.